2,2'-Sulfanediyldi(benzene-1-diazonium)
Description
2,2'-Sulfanediyldi(benzene-1-diazonium) is a sulfur-bridged aromatic diazonium compound characterized by two benzene rings linked via a sulfanediyldi group (–S–) and substituted with diazonium (–N₂⁺) groups at the 1-position of each ring. This structure confers unique reactivity, particularly in coupling reactions and polymer synthesis, due to the electrophilic nature of diazonium salts. However, its instability under ambient conditions and sensitivity to light and moisture limit its practical applications .
Properties
CAS No. |
89455-65-2 |
|---|---|
Molecular Formula |
C12H8N4S+2 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
2-(2-diazoniophenyl)sulfanylbenzenediazonium |
InChI |
InChI=1S/C12H8N4S/c13-15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)16-14/h1-8H/q+2 |
InChI Key |
BGTBWZQSUSHBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]#N)SC2=CC=CC=C2[N+]#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediyldi(benzene-1-diazonium) typically involves the diazotization of 2,2’-sulfanediyldianiline. This process includes the reaction of the amine groups with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ions formed.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediyldi(benzene-1-diazonium) follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediyldi(benzene-1-diazonium) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: These reactions often involve phenol or aniline derivatives in alkaline conditions, with the reaction mixture cooled to maintain the stability of the diazonium compound.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are widely used as dyes and pigments.
Scientific Research Applications
2,2’-Sulfanediyldi(benzene-1-diazonium) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediyldi(benzene-1-diazonium) primarily involves its diazonium groups. These groups can undergo electrophilic substitution reactions, where the diazonium ion acts as an electrophile and reacts with nucleophiles. The sulfur atom in the compound can also influence its reactivity by stabilizing the diazonium ions and facilitating the formation of intermediates in coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
(a) 2,2′-Trisulfanediyldibenzoyl Chloride
This compound features a trisulfanediyldi (–S–S–S–) bridge between two benzoyl chloride groups. Unlike 2,2'-Sulfanediyldi(benzene-1-diazonium), it lacks diazonium groups but exhibits higher thermal stability due to the absence of reactive N₂⁺ moieties. X-ray crystallography data (CCDC) reveal bond lengths of 2.0503–2.066 Å for S–S bonds and angles of 107.64°–112.54°, indicating moderate strain in the sulfur chain .
Key Differences:
| Property | 2,2'-Sulfanediyldi(benzene-1-diazonium) | 2,2′-Trisulfanediyldibenzoyl Chloride |
|---|---|---|
| Bridge Type | –S– | –S–S–S– |
| Functional Groups | Diazonium (–N₂⁺) | Benzoyl chloride (–COCl) |
| Thermal Stability | Low (decomposes >40°C) | High (stable up to 150°C) |
| Reactivity | Electrophilic coupling | Nucleophilic substitution |
(b) 2,200-(Sulfanediyldimethylene)bis(1,3-benzothiazole)
This compound contains a sulfanediyldimethylene (–S–CH₂–CH₂–) bridge connecting two benzothiazole rings. The extended methylene chain reduces steric hindrance compared to the direct sulfur bridge in 2,2'-Sulfanediyldi(benzene-1-diazonium). Its applications include coordination chemistry due to the sulfur and nitrogen donor sites .
Key Differences:
| Property | 2,2'-Sulfanediyldi(benzene-1-diazonium) | 2,200-(Sulfanediyldimethylene)bis(1,3-benzothiazole) |
|---|---|---|
| Bridge Complexity | Direct –S– linkage | –S–CH₂–CH₂– spacer |
| Donor Sites | None (non-coordinating diazonium) | S and N atoms in benzothiazole |
| Applications | Limited to organic synthesis | Metal coordination, catalysis |
(c) Bis(2-hydroxyethyl) Sulfide
A simpler thioether with two ethanol groups linked by a sulfur atom. Unlike 2,2'-Sulfanediyldi(benzene-1-diazonium), it is non-aromatic and water-soluble, making it useful in pharmaceutical formulations (e.g., as a solvent or stabilizer). Its deuterated form (Bis(2-hydroxyethyl-d4) sulfide) is employed in isotopic labeling studies .
Key Differences:
| Property | 2,2'-Sulfanediyldi(benzene-1-diazonium) | Bis(2-hydroxyethyl) Sulfide |
|---|---|---|
| Aromaticity | Aromatic rings | Aliphatic chain |
| Solubility | Insoluble in polar solvents | Highly water-soluble |
| Biological Relevance | None reported | Used in drug delivery |
Reactivity and Stability Comparisons
- Electrophilicity: The diazonium groups in 2,2'-Sulfanediyldi(benzene-1-diazonium) make it highly reactive toward nucleophiles (e.g., azo coupling with phenols or amines), whereas analogs like 2,2′-Trisulfanediyldibenzoyl Chloride undergo slower hydrolysis due to the electron-withdrawing COCl groups .
- Oxidative Stability : Sulfur bridges in 2,2'-Sulfanediyldi(benzene-1-diazonium) are prone to oxidation, forming sulfoxides or sulfones. In contrast, the trisulfanediyldi bridge in 2,2′-Trisulfanediyldibenzoyl Chloride resists oxidation due to delocalization across three sulfur atoms .
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